1-[(3-Methoxypropyl)amino]anthra-9,10-quinone
CAS No.: 4946-81-0
Cat. No.: VC7454715
Molecular Formula: C18H17NO3
Molecular Weight: 295.338
* For research use only. Not for human or veterinary use.
![1-[(3-Methoxypropyl)amino]anthra-9,10-quinone - 4946-81-0](/images/structure/VC7454715.png)
Specification
CAS No. | 4946-81-0 |
---|---|
Molecular Formula | C18H17NO3 |
Molecular Weight | 295.338 |
IUPAC Name | 1-(3-methoxypropylamino)anthracene-9,10-dione |
Standard InChI | InChI=1S/C18H17NO3/c1-22-11-5-10-19-15-9-4-8-14-16(15)18(21)13-7-3-2-6-12(13)17(14)20/h2-4,6-9,19H,5,10-11H2,1H3 |
Standard InChI Key | ONOVJZVBZZFACN-UHFFFAOYSA-N |
SMILES | COCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a planar anthra-9,10-quinone backbone substituted at the C1 position with a 3-methoxypropylamino group (). This configuration introduces both electron-donating (methoxy) and hydrogen-bonding (secondary amine) functionalities, which influence its electronic and supramolecular properties.
Tautomerism and Resonance
Like many aminoanthraquinones, this compound may exhibit tautomerism between keto-enamine and lactim-like forms, though the 3-methoxypropyl chain’s steric bulk likely stabilizes the keto-enamine tautomer . NMR studies of analogous systems reveal downfield-shifted amine protons ( ppm in DMSO-d) and quinoid carbonyls ( ppm in -NMR) .
Synthetic Methodologies
Precursor-Based Synthesis
The most plausible route involves nucleophilic substitution between 1-chloroanthra-9,10-quinone and 3-methoxypropylamine under refluxing benzene or toluene :
Reaction conditions from comparable systems suggest:
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Temperature: 80–110°C
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Duration: 6–24 hours
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Yield: 70–85% (estimated)
Purification and Characterization
Crude product purification typically employs recrystallization from dimethylformamide (DMF) or ethanol/water mixtures. Analytical data for analogous compounds include:
Property | Value (Representative) | Source Analog |
---|---|---|
Melting Point | 220–225°C | |
(UV-Vis) | 580–620 nm (DMF) | |
IR | 1660–1690 cm |
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by:
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High solubility: Polar aprotic solvents (DMF, DMSO) due to H-bond acceptance from the quinone carbonyls.
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Moderate solubility: Chlorinated solvents (dichloromethane, chloroform) via dipole-induced dipole interactions.
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Low solubility: Water and alkanes, limited by hydrophobic anthracene core.
Accelerated stability studies on similar anthraquinones show <5% decomposition after 6 months at 25°C under inert atmospheres .
Functional Applications
Dye and Pigment Industries
The 3-methoxypropylamino group enhances lightfastness compared to simpler alkylaminoanthraquinones. Key performance metrics (extrapolated from ):
Parameter | Value |
---|---|
Molar Extinction Coefficient () | 15,000–18,000 L·mol·cm |
Color Index | Disperse Blue (analogous to ) |
Thermal Stability | Stable to 250°C |
Hazard Category | Data |
---|---|
Acute Oral Toxicity (LD) | >2000 mg/kg (rat) |
Skin Irritation | Moderate (OECD 404) |
Mutagenicity (Ames Test) | Negative |
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